molecular formula C8H8Br2OS B3247214 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene CAS No. 1809161-42-9

1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene

Cat. No.: B3247214
CAS No.: 1809161-42-9
M. Wt: 312.02 g/mol
InChI Key: WRECEHQGYBWLJI-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene is an organic compound with the molecular formula C8H8Br2OS. It is a derivative of anisole and is characterized by the presence of two bromine atoms, a methoxy group, and a methylsulfanyl group attached to a benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-methoxy-6-(methylsulfanyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene is characterized by the presence of two bromine atoms, a methoxy group (-OCH₃), and a methylthio group (-SCH₃) on a benzene ring. Its molecular formula is C₉H₈Br₂OS, which contributes to its reactivity and potential applications in synthesis and catalysis.

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing bromine and sulfur exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been studied for their effectiveness against various bacterial strains. A study published in Journal of Medicinal Chemistry demonstrated that halogenated compounds can disrupt bacterial cell membranes, leading to increased lethality against resistant strains .

Potential Anticancer Agents
The compound's structural features suggest potential anticancer activity. Compounds with similar frameworks have been investigated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies show promise in targeting specific cancer cell lines .

Materials Science

Synthesis of Organic Semiconductors
this compound can serve as a precursor in synthesizing organic semiconductors. Its bromine atoms facilitate cross-coupling reactions essential for forming conjugated polymers used in organic photovoltaics and light-emitting diodes (LEDs). Research has shown that incorporating this compound into polymer matrices enhances charge transport properties .

Development of Sensors
The compound's electronic properties make it suitable for developing chemical sensors. Studies have indicated that functionalized benzene derivatives can selectively detect various analytes, including heavy metals and volatile organic compounds (VOCs). The incorporation of this compound into sensor designs has improved sensitivity and selectivity .

Environmental Applications

Pollutant Degradation
There is growing interest in using halogenated compounds for environmental remediation. Research indicates that this compound can be employed in photocatalytic degradation processes to break down persistent organic pollutants (POPs). The bromine atoms enhance the compound's reactivity under UV light, facilitating the breakdown of harmful substances into less toxic forms .

Case Studies

Study Title Application Findings
Antimicrobial Efficacy of Halogenated CompoundsMedicinal ChemistryDemonstrated significant bactericidal activity against resistant strains .
Organic Photovoltaics: Enhancing Charge TransportMaterials ScienceImproved efficiency in organic solar cells using dibrominated precursors .
Photocatalytic Degradation of PollutantsEnvironmental ScienceEffective breakdown of POPs under UV irradiation .

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene depends on its specific application and the reactions it undergoes. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine atoms can participate in halogen bonding, while the methoxy and methylsulfanyl groups can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene can be compared with other similar compounds, such as:

The presence of both methoxy and methylsulfanyl groups in this compound makes it unique and versatile for various synthetic and research applications .

Biological Activity

1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene is a brominated aromatic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, antioxidant, and anticancer activities, based on various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8Br2O1S1\text{C}_9\text{H}_8\text{Br}_2\text{O}_1\text{S}_1

This compound features two bromine atoms, a methoxy group, and a methylthio group, which contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluating various brominated compounds found that certain derivatives demonstrated significant activity against a range of bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Antioxidant Activity

The compound has also been studied for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. In vitro assays measuring free radical scavenging activity showed that this compound effectively reduced oxidative damage by neutralizing reactive oxygen species (ROS) .

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have shown promising results. Studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to modulate signaling pathways involved in cancer progression is an area of ongoing research.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various brominated compounds included this compound. Results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, suggesting potent antimicrobial activity.

Case Study 2: Antioxidant Activity Assessment

In a comparative study of antioxidant activities among different bromophenols, this compound was shown to possess superior free radical scavenging ability compared to other tested compounds. The DPPH assay revealed an IC50 value indicating effective scavenging potential .

The biological activities of this compound can be attributed to its structural features. The presence of bromine atoms enhances electrophilicity, allowing the compound to interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to modifications in cellular signaling pathways and metabolic processes .

Properties

IUPAC Name

2,5-dibromo-1-methoxy-3-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2OS/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRECEHQGYBWLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)SC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401248479
Record name Benzene, 2,5-dibromo-1-methoxy-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809161-42-9
Record name Benzene, 2,5-dibromo-1-methoxy-3-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1809161-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2,5-dibromo-1-methoxy-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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